Product packaging for L-Alanine, N-(triphenylmethyl)-(Cat. No.:CAS No. 80514-64-3)

L-Alanine, N-(triphenylmethyl)-

Cat. No.: B13790663
CAS No.: 80514-64-3
M. Wt: 331.4 g/mol
InChI Key: DWQQRTJQHUWCPX-KRWDZBQOSA-N
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Description

Historical Development of Amine Protecting Groups in Peptide Chemistry

The journey of peptide synthesis has been marked by the development of various amine protecting groups. In the early 20th century, liquid-phase peptide synthesis (LPPS) was the standard, a process that was revolutionized by the strategic use of protecting groups. masterorganicchemistry.com The carbobenzoxy (Cbz) group was a significant early development, though its removal often required conditions that were not always compatible with complex peptides. uoa.gr This led to the exploration of alternative protecting groups.

The introduction of the solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1977 further underscored the need for a diverse toolbox of protecting groups with orthogonal deprotection strategies. wikipedia.orgru.nl This technique involves the stepwise addition of N-protected amino acids to a growing peptide chain attached to a solid support. ru.nl The success of SPPS relies heavily on the ability to selectively remove protecting groups at different stages of the synthesis. wikipedia.org This has led to the widespread use of groups like tert-butoxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. masterorganicchemistry.comwikipedia.org

Significance of Sterically Hindered Protecting Groups

Sterically hindered protecting groups, such as the triphenylmethyl (trityl) group, offer unique advantages in organic synthesis. Their bulkiness can be exploited to control the stereochemical outcome of a reaction by directing incoming reagents to the less hindered side of the molecule. ddugu.ac.inresearchgate.net This steric hindrance also influences the rate of both the protection and deprotection reactions, often allowing for selective manipulation of less sterically encumbered functional groups. organic-chemistry.orgwiley.com

In the context of N-trityl amino acids, the bulky trityl group can influence the reactivity of the adjacent carboxyl group. uoa.gr For instance, the steric hindrance exerted by the trityl group can affect the rate of saponification of the corresponding esters. uoa.gr This property can be harnessed to achieve selective reactions in molecules with multiple functional groups.

Conceptual Framework of N-Trityl Amino Acid Derivatives

N-trityl amino acid derivatives, including N-Trityl-L-alanine, are valuable intermediates in peptide synthesis. The trityl group is introduced to protect the amino group of an amino acid. uoa.gr A key feature of the trityl group is its acid lability, allowing for its removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), acetic acid, or one equivalent of hydrochloric acid. uoa.grresearchgate.netpeptide.com This mild deprotection is often compatible with other protecting groups used in peptide synthesis, enabling orthogonal strategies. researchgate.netpeptide.com

The use of N-trityl-amino acids in conjunction with base-labile side-chain protecting groups presents a powerful method for assembling peptides under mild conditions. researchgate.net This approach is particularly beneficial for the synthesis of sensitive biomolecules like glycopeptides or phosphopeptides. researchgate.net The preparation of N-trityl-amino acids, including derivatives of trifunctional amino acids, has been well-described, further expanding their utility in solid-phase peptide synthesis. researchgate.net

Below is a table summarizing the properties of N-Trityl-L-alanine and related compounds.

PropertyValue
Compound Name L-Alanine, N-(triphenylmethyl)-
Synonyms N-Trityl-L-alanine
Molecular Formula C22H21NO2
Molecular Weight 331.41 g/mol
CAS Number 34495-92-0
PropertyValue
Compound Name D-Alanine, N-(triphenylmethyl)-
Synonyms N-trityl-D-alanine
Molecular Formula C22H21NO2
Molecular Weight 331.414 g/mol
CAS Number 47415-56-5 lookchem.com
PropertyValue
Compound Name β-Alanine, N-(triphenylmethyl)-
Synonyms N-Trityl-β-alanine
Molecular Formula C22H21NO2
Molecular Weight 331.41 g/mol
CAS Number 58995-30-5 chemspider.com
PropertyValue
Compound Name L-Glutamine, N-(triphenylmethyl)-
Synonyms N-(Triphenylmethyl)-L-glutamine, H-Gln(Trt)-OH
Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol nih.gov
CAS Number 102747-84-2 nih.gov
PropertyValue
Compound Name L-Alanine, N-methyl-
Synonyms N-Methyl-L-alanine
Molecular Formula C4H9NO2 nist.govnist.gov
Molecular Weight 103.1198 g/mol nist.govnist.gov
CAS Number 3913-67-5 nist.govnist.gov
PropertyValue
Compound Name L-Alanine, N-(phenylmethyl)-
Synonyms (S)-2-(Benzylamino)propanoic acid
Molecular Formula C10H13NO2 chemicalbook.com
Molecular Weight 179.22 g/mol chemicalbook.com
CAS Number 7585-47-9 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO2 B13790663 L-Alanine, N-(triphenylmethyl)- CAS No. 80514-64-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80514-64-3

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

(2S)-2-(tritylamino)propanoic acid

InChI

InChI=1S/C22H21NO2/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,23H,1H3,(H,24,25)/t17-/m0/s1

InChI Key

DWQQRTJQHUWCPX-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Trityl L Alanine and Its Analogues

Direct Tritylation of L-Alanine Derivatives

The most straightforward approach to N-Trityl-L-alanine involves the direct reaction of the amino acid with a tritylating agent. However, this method is complicated by the poor solubility of amino acids in common organic solvents where tritylating agents are most effective. google.com

The classical method for the N-tritylation of L-alanine involves its reaction with triphenylmethyl chloride (trityl chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed. One common procedure involves reacting L-alanine with trityl chloride in the presence of diethylamine, which results in the formation of the Trityl-L-Alanine diethylammonium (B1227033) salt. chemicalbook.com

Challenges in this direct approach include the rapid hydrolysis of trityl chloride in aqueous media, which is often used to dissolve the amino acid. google.com This side reaction can significantly lower the yield of the desired N-tritylated product. google.com Despite the sensitivity of trityl chloride to hydrolysis, it is possible to achieve direct tritylation in aqueous solutions. uoa.gr

Alternative tritylating agents have been developed to improve efficiency and selectivity. One such reagent is 4-dimethylamino-N-triphenylmethylpyridinium chloride. This reagent can be used in solvents like dimethylformamide (DMF) and dichloromethane, offering advantages over traditional methods that use pyridine (B92270) as a solvent. orgsyn.org The use of such reagents allows for better stoichiometric control and can enhance selectivity. orgsyn.org

Optimizing reaction conditions is crucial for overcoming the challenges associated with direct tritylation. The inherent difficulty lies in the conflicting solubility of the reactants: L-alanine is soluble in water, while trityl chloride is soluble in organic solvents but is rapidly hydrolyzed by water. google.com

To address this, several strategies have been employed:

Homogeneous Catalysis: A method utilizing homogeneous catalysis by metal salts or complexes in organic solvents has been developed. This approach can be applied to amino acids, which are typically not amenable to homogeneous tritylation in organic solvents, thereby improving yields. google.com

Aqueous Solutions: Despite the potential for hydrolysis, direct tritylation in aqueous solutions can be performed. uoa.gr The success of this method depends on carefully controlling the reaction parameters to favor the N-tritylation over the hydrolysis of the tritylating agent.

One-Pot Silylation Method: A one-pot procedure involving the in-situ generation of trimethylsilyl (B98337) esters of the amino acid has been used. For instance, reacting the amino acid with trimethylsilyl chloride followed by the addition of trityl chloride can provide the N-trityl amino acid. However, yields for some amino acids, including Alanine (B10760859), can be moderate, and further purification may be required. researchgate.net

The choice of solvent and base is critical. Solvents like chloroform, dichloromethane, and DMF are commonly used, often with a tertiary amine base such as triethylamine (B128534) (TEA) to scavenge the generated acid. google.comresearchgate.net

A significant concern in any synthetic manipulation of chiral amino acids is the preservation of their stereochemical integrity. The direct N-tritylation of L-alanine is generally considered to proceed with retention of the original stereochemistry at the α-carbon. Evidence for the retention of chirality is provided by the measurement of specific rotation values for the purified N-Trityl-amino acids. researchgate.net

The table below presents data for N-α-Trityl-amino acids prepared via an indirect route (hydrolysis of methyl esters), demonstrating the retention of optical activity.

N-α-Trt-amino acidYield (%)[α]²²D (deg, c=1, MeOH)
Trt-Leu-OH98+48
Trt-Ile-OH36+51
Trt-Tyr(tBu)-OH82+38
Trt-Asp(OtBu)-OH76-6.5
Data sourced from a study on solid-phase peptide synthesis. researchgate.net

Indirect Synthetic Routes via Ester Intermediates

To circumvent the solubility issues of free amino acids, an effective alternative is the use of L-alanine esters as the starting material for the N-tritylation reaction. google.com

The synthesis of N-Trityl-L-alanine esters typically involves the reaction of an L-alanine ester hydrochloride salt with trityl chloride. The ester group, such as a methyl or ethyl ester, enhances the solubility of the amino acid derivative in organic solvents compatible with the tritylation reaction. researchgate.net

A general procedure involves dissolving the amino acid methyl ester hydrochloride in a solvent like DMF and adding triethylamine, followed by trityl chloride. researchgate.net This method has been successfully applied to prepare various N-α-Trt-amino acid methyl esters with high yields. researchgate.net

Table: Synthesis of N-α-Trt-Amino Acid Methyl Esters This table is illustrative of the general method.

Starting MaterialReagentsProductYield (%)
H-Ile-OMeTrt-Cl, TEA in DMFN-Trt-Ile-OMe90
H-Asp(OtBu)-OMeTrt-Cl, TEA in DMFN-Trt-Asp(OtBu)-OMe94
H-Tyr(tBu)-OMeTrt-Cl, TEA in DMFN-Trt-Tyr(tBu)-OMe95
Data from a study where various N-α-Trt amino acid methyl esters were synthesized. researchgate.net

Once the N-Trityl-L-alanine ester is formed, the final step is the hydrolysis (saponification) of the ester group to liberate the free carboxylic acid. This is typically achieved by treatment with an aqueous base, such as potassium hydroxide, in a co-solvent like dioxane or methanol (B129727). uoa.grresearchgate.net

The conditions for hydrolysis must be carefully controlled. While effective, using hot alkali for saponification can lead to racemization. uoa.gr The steric hindrance imposed by the bulky trityl group can make the hydrolysis of esters, particularly for sterically demanding amino acids like valine, challenging, sometimes resulting in incomplete reactions. researchgate.net For other amino acids, the hydrolysis can proceed smoothly at moderately elevated temperatures (e.g., 50°C) over several hours to yield the desired N-Trityl-L-alanine. researchgate.net For example, the hydrolysis of Trt-Leu-OMe was conducted at 50°C for 5 hours. researchgate.net

Efficient and Green Chemistry Approaches in N-Trityl Amino Acid Synthesis

The development of synthetic routes that are both high-yielding and environmentally benign is a central theme in modern organic chemistry. This is particularly relevant in the production of N-trityl amino acids, including N-trityl-L-alanine, which are fundamental for the assembly of peptides under mild conditions. researchgate.net

One-Pot Synthetic Procedures

In a typical procedure, a neutral amino acid is first treated with a silylating agent, such as trimethylsilyl chloride (Me3SiCl), in the presence of a base like triethylamine (Et3N). This in situ generates the corresponding trimethylsilyl ester. Subsequently, trityl chloride (Trt-Cl) is added to the reaction mixture, leading to the N-tritylation of the amino acid. The process is completed by a mild aqueous workup to hydrolyze the silyl (B83357) ester, affording the desired N-trityl amino acid in high yield and purity. acs.org This approach has been successfully applied to a range of amino acids, including alanine, and offers a more efficient alternative to traditional multi-step methods. acs.orgacs.org

For instance, the synthesis of N-trityl-L-alanine via its trimethylsilyl ester intermediate in a one-pot reaction has been reported to yield the final product in excellent quantities. acs.org This method avoids the often low yields and cumbersome purification steps associated with older protocols. acs.org

Table 1: One-Pot Synthesis of N-Trityl Amino Acids via Silylation

Amino Acid Silylating Agent Base Yield (%)
L-Alanine Me3SiCl Et3N High
Glycine (B1666218) Me3SiCl Et3N High
Leucine Me3SiCl Et3N High
Valine Me3SiCl Et3N High
Phenylalanine Me3SiCl Et3N High

Data sourced from Barlos et al. (2015) and other related studies. researchgate.netacs.org

Solvent-Minimizing and Catalyst-Driven Methodologies

Efforts to create more sustainable synthetic processes have led to the exploration of solvent-minimizing and catalyst-driven approaches. While the direct synthesis of N-trityl-L-alanine without a solvent is challenging due to the solid nature of the reactants, the principles of green chemistry encourage the use of recyclable solvents and catalytic systems to reduce environmental impact. organic-chemistry.org

The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a recyclable solvent has shown promise in related amino acid modifications, such as reductive alkylation. organic-chemistry.org TFE's unique properties can accelerate reaction rates and improve yields, and its recovery and reuse contribute to a greener process. organic-chemistry.org While not yet standard for N-tritylation, the exploration of such solvent systems is an active area of research.

Catalyst-driven methodologies aim to increase reaction efficiency and reduce the need for stoichiometric reagents. Although many tritylation reactions proceed with a base like triethylamine acting as a promoter rather than a true catalyst, the development of catalytic systems for N-protection is a key goal. For example, some peptide synthesis methods have successfully employed catalysts to facilitate bond formation, a principle that could be extended to the N-tritylation step. yale.edu

Synthesis of N-Trityl-L-Alanine Conjugates and Building Blocks

N-trityl-L-alanine is not only a protected amino acid for peptide synthesis but also a versatile building block for creating more complex molecules and conjugates. Its synthesis is the first step towards incorporating the alanine moiety into larger structures with specific functions.

The trityl group's lability under mild acidic conditions makes it an ideal protecting group for the α-amino function during the synthesis of peptide chains. researchgate.netuoa.gr This allows for the sequential addition of other amino acids to the growing peptide without affecting acid-sensitive side-chain protecting groups. researchgate.net

Furthermore, N-trityl-L-alanine can be a precursor for the synthesis of various analogues and conjugates. For example, it can be used in the synthesis of peptide-oligonucleotide conjugates, where the mild deprotection conditions of the trityl group are compatible with the sensitive nature of the oligonucleotide. researchgate.net The synthesis of such complex biomolecules is facilitated by the availability of well-defined building blocks like N-trityl-L-alanine. researchgate.net

The synthesis of N-trityl-L-alanine diethylammonium salt is another example of creating a derivative with specific physical properties, potentially for improved handling or solubility. chemicalbook.com Additionally, research into the synthesis of artificial amino acids, such as thiophenyl-substituted triazolyl-thione L-alanine, often starts from a protected L-alanine derivative, highlighting the foundational role of compounds like N-trityl-L-alanine in developing novel chemical entities. nih.gov

Reactivity and Mechanistic Aspects of N Trityl L Alanine

Chemical Stability and Selectivity of the N-Trityl Moiety

The N-trityl group is classified as an acid-labile protecting group, a characteristic that governs its utility in chemical synthesis. Its stability under basic and neutral conditions, combined with its sensitivity to acid, allows for selective deprotection strategies.

The defining characteristic of the N-trityl group is its lability under acidic conditions. The cleavage mechanism proceeds through the formation of a highly stabilized trityl cation, a species rendered stable by the extensive resonance delocalization across the three phenyl rings. This stability facilitates its departure from the nitrogen atom under mild acidic treatment.

A variety of acidic reagents can be employed for the removal of the N-trityl group, with the reaction rate being highly dependent on the acid strength and solvent system. In the context of solid-phase peptide synthesis (SPPS), cleavage is often achieved using solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM). The concentration of TFA can be modulated to achieve selective deprotection. For instance, very mild conditions, such as 1-5% TFA in DCM, can be sufficient to cleave a peptide from a highly acid-sensitive trityl-based resin while leaving other acid-labile side-chain protecting groups intact. For complete deprotection of the N-trityl group along with other side-chain protecting groups, higher concentrations of TFA (e.g., 50-95%) are typically used.

The cleavage process can sometimes be incomplete, influenced by the local chemical environment. Studies have shown that the deprotection of a trityl group from an N-terminal asparagine residue can be particularly slow, a phenomenon attributed to the proximity of the side-chain amide and the protonated N-terminal amine. This underscores the importance of optimizing deprotection times and conditions based on the specific peptide sequence.

Table 1: Representative Acidic Cocktails for Trityl Group Cleavage
Reagent CocktailCompositionApplication Notes
TFA/DCM 1-5% TFA in Dichloromethane (DCM)Mild cleavage, often used for removing peptides from hyper-acid sensitive resins while retaining side-chain protecting groups.
TFA/H₂O 95% TFA, 5% WaterStandard cleavage for peptides without Trp, Met, or Cys residues. Removes Trt, Boc, and tBu groups.
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A common "global" deprotection cocktail that efficiently removes most acid-labile groups and scavenges reactive cations.
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)An "odorless" alternative to cocktails containing thiols. Triisopropylsilane (TIS) is an effective scavenger for the trityl cation.

In stark contrast to its acid lability, the N-trityl group is exceptionally stable under basic conditions. This stability is crucial for its use in synthetic strategies that employ base-labile protecting groups, most notably the Fmoc/tBu strategy in SPPS. The N-trityl bond is completely resistant to the secondary amine bases, such as 20% piperidine (B6355638) in dimethylformamide (DMF), which are standardly used for the removal of the Nα-Fmoc group during peptide chain elongation.

Furthermore, the trityl group remains intact in the presence of other bases used in synthesis, such as the non-nucleophilic amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Studies on the saponification of N-trityl-amino acid methyl esters using methanolic potassium hydroxide (KOH) have shown that while the ester group is hydrolyzed, the N-trityl bond itself is stable. However, the reaction rates for ester hydrolysis can be significantly influenced by the steric hindrance of the trityl group, as discussed in section 3.2.1.

Orthogonality in protecting group strategy is a cornerstone of modern chemical synthesis, allowing for the selective removal of one group in the presence of others by employing different reaction mechanisms. The N-trityl group provides a valuable level of orthogonality with the commonly used Fmoc and Boc protecting groups.

Orthogonality with Fmoc: The relationship is perfectly orthogonal. The Fmoc group is removed by a base-catalyzed elimination mechanism (e.g., piperidine), while the N-trityl group is stable to these conditions. Conversely, the N-trityl group is cleaved by acid, which does not affect the Fmoc group. This allows for synthetic schemes where the N-terminus is protected by Trt and side chains are protected by Fmoc, or vice versa.

Orthogonality with Boc: The relationship with the tert-butyloxycarbonyl (Boc) group is one of differential acid lability. Both groups are removed by acid via carbocation formation, but the trityl group is significantly more sensitive to acid. The greater stability of the trityl cation allows for its removal under much milder acidic conditions than those required for Boc cleavage. For example, dilute solutions of TFA (e.g., 1% in DCM) or treatment with acetic acid can selectively cleave the N-trityl group while leaving Boc and other related tBu-based protecting groups (e.g., OtBu, tBu esters) intact. This differential stability forms the basis of the "Trt/tBu" strategy in peptide synthesis, which avoids the use of basic conditions altogether.

Table 2: Orthogonality of Trityl, Fmoc, and Boc Protecting Groups
Reagent / ConditionTrityl (Trt)FmocBoc / tBuOrthogonality Principle
20% Piperidine in DMF StableCleaved StableBase Lability (Fmoc) vs. Base Stability (Trt, Boc)
Mild Acid (e.g., 1% TFA in DCM, Acetic Acid) Cleaved StableStableDifferential Acid Lability (Trt vs. Boc)
Strong Acid (e.g., 95% TFA) Cleaved StableCleaved Base Lability (Fmoc) vs. Acid Lability (Trt, Boc)

Stereochemical Influence of the Trityl Group

The three phenyl rings of the trityl group project a large, propeller-like steric field around the N-Cα bond of the alanine (B10760859) residue. This steric bulk is not merely a passive feature; it actively influences the molecule's conformation and can direct the stereochemical outcome of subsequent chemical reactions.

The sheer size of the trityl group imposes significant steric hindrance, which restricts the conformational freedom of the N-Trityl-L-alanine molecule. In a peptide context, the accessible Ramachandran (φ/ψ) space for an N-tritylated alanine residue is expected to be more limited compared to an unprotected or smaller N-acylated alanine. While specific torsional angles for N-Trityl-L-alanine are not extensively documented, it is understood that the bulky group disfavors conformations that would lead to steric clashes between the phenyl rings and the alanine side chain or the peptide backbone. This often results in a more extended local conformation.

This steric effect has practical consequences on reactivity. For instance, the rate of alkaline hydrolysis of the methyl ester of N-Trityl-DL-alanine is markedly slower than that of N-Tritylglycine, demonstrating that the trityl group's steric bulk hinders the approach of the hydroxide nucleophile to the adjacent carbonyl center. This effect is even more pronounced with larger amino acid side chains. Similarly, the steric hindrance can impede the efficiency of peptide coupling reactions, making the formation of a peptide bond with an N-trityl-protected amino acid more challenging than with less bulky protecting groups.

Table 3: Effect of Steric Hindrance on Ester Saponification Rate
N-Trityl Amino Acid EsterHydrolysis Time (min)% HydrolysisSteric Implication
N-Tritylglycine Methyl Ester563%Minimal side-chain hindrance.
N-Tritylglycine Methyl Ester1080%Baseline rate.
N-Trityl-DL-alanine Methyl Ester1013%Methyl side-chain adds hindrance, slowing the reaction.
N-Trityl-DL-alanine Methyl Ester3023%Rate is significantly reduced compared to glycine (B1666218) derivative.
N-Trityl-L-phenylalanine Methyl Ester309%Larger benzyl side-chain further exacerbates steric hindrance.
Data adapted from Zervas and Theodoropoulos (1956), showing hydrolysis with N methanolic KOH at 50°C.

The large and conformationally defined steric shield provided by the trityl group can be exploited to control the facial selectivity of reactions at a neighboring stereocenter. By effectively blocking one face of the molecule, the trityl group can direct an incoming reagent to attack from the less hindered side, leading to a high degree of diastereoselectivity.

This principle is well-established in asymmetric synthesis. For example, in aldol (B89426) reactions involving chiral aldehydes, a bulky protecting group on a nearby nitrogen or oxygen atom can dictate the stereochemical outcome. According to models such as the Felkin-Ahn model, the largest substituent (in this case, the trityl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This arrangement leaves one of the diastereotopic faces of the carbonyl group preferentially open for attack.

While specific studies detailing the diastereoselective control of N-Trityl-L-alanine in reactions such as enolate alkylation or aldol additions are not prevalent, the principle remains applicable. The trityl group would be expected to strongly influence the trajectory of any reagent approaching the α-carbon or the carboxyl group, making it a powerful tool for inducing asymmetry in subsequent synthetic transformations.

Deprotection Strategies for N-Trityl-L-Alanine

The cleavage of the N-trityl bond is most commonly achieved under acidic conditions, which exploit the lability of the bond to form the highly stable trityl carbocation. organic-chemistry.org However, several alternative methods have been developed to offer orthogonality and milder reaction conditions.

Acid-catalyzed deprotection is the most prevalent method for removing the trityl group from N-Trityl-L-Alanine. The mechanism involves protonation of the nitrogen atom, followed by the departure of the triphenylmethyl group as a resonance-stabilized carbocation. organic-chemistry.org The reaction is typically rapid and efficient. A variety of acidic reagents and conditions can be employed, with the choice often depending on the presence of other acid-sensitive functional groups within the molecule.

Commonly used acids include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent or as part of a cleavage cocktail. commonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com Formic acid and acetic acid have also been utilized, offering even milder conditions that can be advantageous for sensitive substrates. organic-chemistry.org For instance, the use of formic acid allows for the deprotection of trityl ethers while leaving silyl (B83357) ethers like TBS intact. organic-chemistry.org In peptide synthesis, cleavage cocktails containing TFA and scavengers such as triisopropylsilane (TIPS) and water are frequently used to capture the liberated trityl cation and prevent side reactions. rsc.org It is important to note that the efficiency of TFA-mediated deprotection can be substrate-dependent; for example, the deprotection of N-terminal N-trityl asparagine has been reported to be unusually slow. nih.govpeptide.com

Table 1: Mild Acidic Cleavage Conditions for N-Trityl Groups
Reagent/SystemSolventTypical ConditionsApplicability/NotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Varying concentrations (e.g., 1-95%) at room temperature.Widely used; effective but can cleave other acid-labile groups. commonorganicchemistry.comcommonorganicchemistry.com commonorganicchemistry.comcommonorganicchemistry.com
TFA/TIPS/H₂O-95:2.5:2.5 (v/v/v), ~2 minutes.Common in solid-phase peptide synthesis; scavengers prevent side reactions. rsc.org rsc.org
Formic Acid-Cold (e.g., 0°C to rt), short reaction times (e.g., 3 min). organic-chemistry.orgMilder than TFA; offers selectivity over some silyl ethers. organic-chemistry.org organic-chemistry.org
Acetic Acid-Often used in aqueous solutions (e.g., 80% AcOH).Very mild; suitable for highly sensitive substrates. organic-chemistry.org organic-chemistry.org

While catalytic hydrogenation is a common deprotection method for other amine protecting groups like the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, its application for the cleavage of the N-trityl bond is not well-established as a distinct and reliable strategy. masterorganicchemistry.comresearchgate.net The trityl group is generally considered to be stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). nih.gov Some early literature suggests the possibility of removing the trityl group via hydrogenation, but specific, reproducible protocols for substrates like N-Trityl-L-Alanine are not prevalent in modern synthetic literature. thermofisher.com The stability of the trityl group to these conditions is often exploited to allow for the selective deprotection of other groups within the same molecule. Therefore, catalytic hydrogenation is not considered a standard or generally applicable method for the deprotection of N-Trityl-L-Alanine.

To overcome the limitations of acidic cleavage, particularly for molecules containing other acid-sensitive functionalities, several alternative deprotection methods have been developed. These pathways often rely on reductive cleavage or Lewis acid catalysis.

One notable method involves reductive demercuration, where the N-trityl compound is treated with a mercury(II) salt, such as HgCl₂ or Hg(OAc)₂, followed by reduction with sodium borohydride. acs.orgresearchgate.net This room-temperature procedure effectively cleaves N-trityl bonds. acs.orgacs.org Another reductive strategy employs a combination of lithium powder and a catalytic amount of naphthalene in an ethereal solvent. organic-chemistry.org This method provides a potent electron transfer system capable of cleaving the N-trityl bond to afford the free amine in good to excellent yields. organic-chemistry.org

More recently, visible-light photocatalysis has emerged as a mild and orthogonal approach for the cleavage of trityl ethers and thioethers. researchgate.net This method uses a photoredox catalyst to generate a triphenylmethyl radical, leading to bond cleavage under neutral pH conditions. While its application has been demonstrated primarily for O- and S-trityl groups, it represents a potential pathway for the deprotection of N-trityl compounds, offering high functional group tolerance. researchgate.net

Table 2: Alternative Deprotection Pathways for N-Trityl Amines
MethodReagentsTypical ConditionsMechanismReference
Reductive Demercuration1. HgX₂ (X = Cl, OAc) 2. Sodium borohydride (NaBH₄)Room temperature in a solvent like acetonitrile (B52724).Lewis acid-assisted cleavage followed by reduction. acs.orgresearchgate.netacs.org
Reductive DetritylationLithium powder, catalytic naphthaleneRoom temperature in an ethereal solvent (e.g., THF).Single electron transfer (SET) from the naphthalene radical anion. organic-chemistry.org
PhotocatalysisPhotoredox catalyst (e.g., iridium or organic dye), visible lightpH-neutral conditions, room temperature.Generation of a triphenylmethyl radical via photocatalytic oxidation. researchgate.net

Compound Index

Table 3: List of Chemical Compounds
Compound NameAbbreviation/Acronym
L-Alanine, N-(triphenylmethyl)-N-Trityl-L-Alanine
Trifluoroacetic AcidTFA
DichloromethaneDCM
TriisopropylsilaneTIPS
Formic Acid-
Acetic AcidAcOH
Palladium on CarbonPd/C
Mercury(II) ChlorideHgCl₂
Mercury(II) AcetateHg(OAc)₂
Sodium BorohydrideNaBH₄
Naphthalene-
LithiumLi

Applications of N Trityl L Alanine in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptides on a solid support. However, the iterative nature of SPPS can lead to the accumulation of impurities. The strategic incorporation of N-Trityl-L-Alanine can significantly enhance the fidelity of the synthesis.

Minimization of Diketopiperazine Formation

Diketopiperazines (DKPs) are cyclic dipeptides that represent a major side product in SPPS, particularly during the synthesis of peptides containing proline or other N-alkyl amino acids at the C-terminus. digitellinc.comnih.gov DKP formation involves the intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the desired peptide from the solid support and termination of the growing chain. peptide.com

The use of an N-trityl protected amino acid in the second position of the peptide sequence is a recognized strategy to circumvent this problematic side reaction. peptide.com The substantial steric hindrance provided by the trityl group effectively shields the N-terminal amine of the dipeptide-resin, impeding the intramolecular cyclization required for DKP formation. This protective effect is particularly valuable when synthesizing sequences known to be prone to this side reaction.

Prevention of Racemization During Coupling

Maintaining the stereochemical integrity of amino acids is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. Racemization, the conversion of a chiral amino acid from its desired L- or D-form to a mixture of both, can occur during the activation and coupling steps of peptide synthesis. nih.govmdpi.com

Nα-Trityl-amino acid residues are noted for their resistance to racemization. researchgate.net The bulky trityl group is thought to restrict the conformational freedom of the activated amino acid intermediate, disfavoring the formation of the planar oxazolone (B7731731) intermediate that is a key precursor to racemization. While various factors influence the extent of racemization, including the choice of coupling reagents and bases, the inherent properties of the N-trityl group offer a foundational level of protection against the loss of stereochemical purity. nih.govpeptide.com

Strategies for Sequential Amino Acid Coupling

The incorporation of N-Trityl-L-Alanine into an SPPS workflow follows the general principles of the methodology, involving iterative deprotection and coupling steps. youtube.com The trityl group is typically removed under mild acidic conditions, which are orthogonal to the base-labile Fmoc protecting group commonly used in modern SPPS. researchgate.net This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the resin.

A typical coupling cycle involving N-Trityl-L-Alanine would proceed as follows:

Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Activation and Coupling: The incoming N-Trityl-L-Alanine is activated using a suitable coupling reagent and then introduced to the deprotected N-terminus of the resin-bound peptide.

Washing: Removal of excess reagents and byproducts.

Trityl Deprotection: Subsequent removal of the trityl group to expose the N-terminal amine of the newly added alanine (B10760859) residue, preparing it for the next coupling step.

The choice of coupling reagents is critical for achieving high coupling efficiency, especially given the steric bulk of the trityl group. nih.gov Reagents known for their high reactivity are often employed to ensure the complete formation of the peptide bond.

Utilization in Solution-Phase Peptide Synthesis

While SPPS has become the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides. N-Trityl-L-Alanine also finds application in this classical approach.

Mixed Anhydride (B1165640) Methodologies

The mixed anhydride method is a classical technique for peptide bond formation in solution. It involves the activation of the carboxylic acid of an N-protected amino acid by forming a mixed anhydride with another acid, typically a carbonic acid derivative. thieme-connect.de Early work in peptide synthesis demonstrated the use of the mixed anhydride procedure with trityl-protected amino acids. For instance, tritylglycyl-L-phenylalanine was successfully coupled with a glycine (B1666218) ester. uoa.gr

However, historical accounts also note that the steric hindrance of the trityl group can pose challenges. The coupling of more sterically hindered tritylamino acids, such as trityl-L-phenylalanine, via the mixed anhydride method was reported to be difficult. uoa.gr This suggests that while feasible, the application of N-Trityl-L-Alanine in mixed anhydride couplings may require careful optimization of reaction conditions to achieve satisfactory yields.

Carbodiimide-Mediated Couplings

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used coupling reagents in both solution- and solid-phase peptide synthesis. peptide.comwpmucdn.com These reagents activate the carboxylic acid of the N-protected amino acid, facilitating its reaction with the amino group of another amino acid or peptide.

The use of N-Trityl-L-Alanine in carbodiimide-mediated couplings in solution would follow the general principles of this method. To minimize the risk of racemization, which can be a concern with carbodiimide (B86325) activation, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues are often included in the reaction mixture. peptide.comluxembourg-bio.com The bulky nature of the trityl group on N-Trityl-L-Alanine would likely necessitate the use of highly efficient coupling conditions to ensure complete reaction and good yields.

N-Trityl-L-Alanine as a Chiral Building Block

In stereochemistry, a chiral building block is a pre-existing enantiomerically pure component used to introduce a specific chirality into a new molecule. wikipedia.orgsigmaaldrich.com N-Trityl-L-Alanine serves this purpose effectively, with its inherent (S)-chirality at the alpha-carbon derived from the natural amino acid L-alanine. The large triphenylmethyl (trityl) group not only protects the amine but also plays a crucial role in sterically directing subsequent chemical transformations.

Enantioselective Transformations

Enantioselective transformations are chemical reactions that preferentially result in one enantiomer over the other. The use of N-Trityl-L-Alanine can facilitate such outcomes. The bulky trityl group can effectively shield one face of the molecule, forcing incoming reagents to approach from the less hindered side. This principle is fundamental to diastereoselective reactions, such as alkylations.

For instance, after converting the carboxylic acid of N-Trityl-L-Alanine into an appropriate derivative, the alpha-proton can be removed to form an enolate. The trityl group then directs the approach of an electrophile (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. nih.gov This strategy is a key method for the asymmetric synthesis of non-proteinogenic α-amino acids, where the stereochemical integrity of the original alanine backbone is maintained. nih.govnih.gov

Synthesis of Chiral Auxiliaries and Ligands

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While N-Trityl-L-Alanine can act as a simple chiral building block, it also serves as a starting material for the synthesis of more complex chiral auxiliaries and ligands. By chemically modifying the carboxyl group of N-Trityl-L-Alanine, new structures can be created where the alanine-derived stereocenter is preserved. These new, more elaborate molecules can then be used to direct other asymmetric reactions, after which they can potentially be cleaved and recycled. sigmaaldrich.com

Application in the Synthesis of Complex Biomolecules

The trityl group is a well-established protecting group in organic synthesis, prized for its ease of introduction and its selective removal under mild acidic conditions, which leave other protecting groups, like the Fmoc group, intact. researchgate.netuoa.gr This orthogonality is a cornerstone of modern synthetic strategies for complex biomolecules.

Non-Proteinogenic Amino Acid Incorporations

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genome for protein synthesis. wikipedia.org The incorporation of NPAAs into peptides is a powerful strategy to enhance their therapeutic properties, including stability against enzymatic degradation, potency, and bioavailability. nih.govnih.gov

N-Trityl-L-Alanine is an excellent starting point for synthesizing a variety of α-substituted NPAAs. Through enantioselective alkylation of its derivatives, different side chains can be introduced at the α-carbon, leading to a library of novel amino acids. nih.gov For example, a practical, gram-scale synthesis of L-pyrazinylalanine (Paa), an NPAA, has been described utilizing a chiral auxiliary derived from a different amino acid, showcasing a common synthetic strategy. nih.gov The ability to create these custom building blocks is crucial for the field of medicinal chemistry.

Starting MaterialReactionResulting NPAA Structure (Example)Significance
N-Trityl-L-Alanine derivativeEnolate formation followed by alkylation with Benzyl BromideN-Trityl-α-benzyl-L-AlanineCreates a phenylalanine analogue with a retained stereocenter.
N-Trityl-L-Alanine derivativeEnolate formation followed by alkylation with an allyl halideN-Trityl-α-allyl-L-AlanineIntroduces an alkene functionality for further chemical modification.
N-Trityl-L-Alanine derivativeEnolate formation followed by alkylation with a propargyl halideN-Trityl-α-propargyl-L-AlanineIntroduces an alkyne for use in 'click' chemistry conjugations.

Oligopeptide and Polypeptide Construction

The primary application of N-Trityl-L-Alanine in this context is in Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone of peptide and protein chemistry, allowing for the stepwise assembly of amino acids into a defined sequence on a solid support (resin). du.ac.inbiomatik.com

In the Fmoc/tBu strategy of SPPS, the N-terminus of the growing peptide chain is protected by a base-labile Fmoc group. du.ac.in However, the N-trityl group offers an alternative, acid-labile protection strategy. Its key advantage is the exceptionally mild acidic conditions required for its removal (e.g., dilute trifluoroacetic acid or acetic acid), which preserves acid-sensitive side-chain protecting groups and linkers to the resin. researchgate.netuoa.gr This makes the N-trityl strategy particularly suitable for synthesizing complex peptides that may be sensitive to the harsher conditions used in other methods. researchgate.net The process involves anchoring the first N-trityl protected amino acid to the resin, followed by a repeated cycle of deprotection and coupling of the next amino acid in the sequence. uci.edu

StepDescriptionReagents
1. LoadingThe first N-Trityl protected amino acid is attached to a solid support resin.N-Trityl-L-Alanine, Resin (e.g., 2-Chlorotrityl chloride resin), DIPEA
2. DeprotectionThe N-trityl group is removed from the attached amino acid to expose a free amine.Mild acid (e.g., 1% TFA in DCM)
3. CouplingThe next N-protected amino acid in the sequence is activated and coupled to the free amine.N-protected amino acid, Coupling agent (e.g., HBTU), Base (e.g., DIPEA)
4. RepeatSteps 2 and 3 are repeated until the desired peptide sequence is assembled.-
5. CleavageThe completed peptide is cleaved from the resin, and side-chain protecting groups are removed.Stronger acid cocktail (e.g., TFA with scavengers)

Synthesis of Modified Peptides and Peptidomimetics

Beyond standard polypeptides, N-Trityl-L-Alanine is a valuable tool in the synthesis of modified peptides and peptidomimetics. These molecules are designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or cell permeability.

The mild conditions associated with the N-trityl group are highly beneficial for the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation, which might be compromised by harsher deprotection methods. researchgate.net Furthermore, N-Trityl-L-Alanine can be a precursor for creating peptidomimetics where the peptide backbone itself is altered. One common modification is the replacement of a scissile amide bond with a non-hydrolyzable isostere, like a ketomethylene group (-CO-CH₂-). This modification can render the peptide resistant to proteases, thereby increasing its biological half-life. The synthesis of such complex structures benefits from the reliable protection and stereochemical control offered by building blocks like N-Trityl-L-Alanine.

FeatureNatural Amide Bond (-CO-NH-)Ketomethylene Isostere (-CO-CH₂-)
StructurePlanar, with hydrogen bond donor (NH) and acceptor (CO).Flexible, with only a hydrogen bond acceptor (CO).
Susceptibility to ProteasesYes, it is the site of enzymatic cleavage.No, it is resistant to hydrolysis by proteases.
Synthetic AccessStandard peptide coupling reactions.Multi-step synthesis, often starting from protected amino acids.

Derivatives and Functionalization of N Trityl L Alanine

Carboxylic Acid Functionalization

The carboxylic acid moiety of N-Trityl-L-alanine is a primary site for chemical modification, allowing for the formation of esters and amides, which are fundamental linkages in peptide chemistry. Furthermore, its conversion to more reactive species like activated esters and anhydrides facilitates efficient coupling reactions.

Esterification and Amidation Reactions

The synthesis of esters from N-Trityl-L-alanine is a common strategy, often as an intermediate step for further reactions or as a final product. The methyl ester of N-Trityl-L-alanine, for instance, has been prepared with a high yield of 80%. uoa.gr A general and effective method for the esterification involves the reaction of an amino acid ester hydrochloride with trityl chloride in the presence of a base like triethylamine (B128534). uoa.gr This approach protects the amino group first, followed by the functionalization of the carboxylic acid.

Amidation reactions to form peptide bonds are a cornerstone of peptide synthesis. N-Trityl-L-alanine can be coupled with other amino acid esters or amines using standard peptide coupling reagents. While the bulky trityl group can exert some steric hindrance, coupling reactions generally proceed efficiently. researchgate.net For example, N-tritylamides can be readily formed by reacting tritylamine (B134856) with activated carboxylic acid derivatives, such as acyl chlorides. arkat-usa.org These N-tritylamides can then be deprotected under acidic conditions to yield the primary amides. arkat-usa.org

Below is a table summarizing typical esterification and amidation reactions involving N-Trityl-L-alanine.

Reaction TypeReactantsReagents/ConditionsProductYield (%)Reference(s)
Esterification L-Alanine methyl ester hydrochloride, Trityl chlorideTriethylamine, Chloroform, Room TempN-Trityl-L-alanine methyl ester80% uoa.gr
Esterification N-Trityl-amino acids, Various alcoholsDicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP)N-Trityl-amino acid estersVaries researchgate.net
Amidation N-Trityl-L-alanine, Amino acid esterDiisopropylcarbodiimide (DIPC), 1-Hydroxybenzotriazole (B26582) (HOBt)N-Trityl-dipeptide esterGood researchgate.net
Amidation Carboxylic acid, TritylamineThionyl chloride (to form acyl chloride), then TritylamineN-TritylamideGood arkat-usa.org
Amidation N-Trityl-L-alanine, AmineN,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), Diisopropylethylamine (DIEA)N-Trityl-L-alanine amideGood researchgate.net

Conversion to Activated Esters and Anhydrides

To enhance the electrophilicity of the carboxyl group and facilitate amide bond formation with minimal racemization, N-Trityl-L-alanine can be converted into activated esters or mixed anhydrides. These intermediates are highly reactive towards nucleophiles like the amino group of another amino acid.

Activated Esters: N-Hydroxysuccinimide (NHS) esters are widely used due to their stability and reactivity with primary amines in both organic and aqueous solutions. chemicalbook.comnih.gov The synthesis of N-Trityl-L-alanine-NHS ester can be achieved by reacting N-Trityl-L-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). researchgate.net An alternative modern method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) with triethylamine, which avoids carbodiimide (B86325) reagents. organic-chemistry.org Another common activated ester is the p-nitrophenyl (PNP) ester, which is also effective for peptide synthesis. nih.gov

Anhydrides: Mixed anhydrides, typically formed by reacting the N-protected amino acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine, are highly reactive acylating agents. This method is rapid and efficient for peptide bond formation. researchgate.net N-Trityl dipeptides have been successfully coupled using the mixed anhydride (B1165640) procedure, indicating that the steric bulk of the trityl group does not impede this type of activation. researchgate.net

IntermediatePrecursorReagents for FormationKey FeaturesReference(s)
N-Hydroxysuccinimide (NHS) Ester N-Trityl-L-alanineN-Hydroxysuccinimide, Dicyclohexylcarbodiimide (DCC)Stable, isolable, reacts efficiently with amines. chemicalbook.comresearchgate.net
p-Nitrophenyl (PNP) Ester N-Trityl-L-alaninep-Nitrophenol, Dicyclohexylcarbodiimide (DCC)Crystalline, reactive acylating agent. nih.gov
Mixed Anhydride N-Trityl-L-alanineIsobutyl chloroformate, N-MethylmorpholineHighly reactive, used in situ for peptide coupling. researchgate.netresearchgate.net

Side-Chain Modifications (if applicable for L-Alanine)

The side chain of L-alanine is a methyl group (-CH₃). This aliphatic, non-polar side chain is characterized by its chemical inertness.

Introduction of Additional Functional Groups

Direct functionalization of the methyl side chain of alanine (B10760859) is chemically challenging and not a common synthetic strategy. The C-H bonds of the methyl group are strong and non-activated, making them resistant to reaction under typical conditions used for introducing functional groups. While advanced C-H activation methodologies exist in organic chemistry, they are not routinely applied to the side chain of alanine within a peptide context, especially when compared to the more reactive side chains of other amino acids like serine, cysteine, or lysine. nih.gov

Preparation of Specialty Derivatives for Specific Applications

Given the non-reactive nature of the alanine side chain, the preparation of specialty derivatives of N-Trityl-L-alanine almost exclusively focuses on modifications at the N-terminus or the C-terminus, as described in section 5.1. The alanine residue itself is often used in peptide design as a non-functional, sterically small, hydrophobic unit or as a control in alanine-scanning mutagenesis to probe the importance of other amino acid side chains in biological interactions. masterorganicchemistry.com

N-Trityl-L-Alanine in the Construction of Macrocyclic Peptides and Cyclic Compounds

Macrocyclic peptides are of significant interest in drug discovery due to their conformational rigidity and increased stability compared to their linear counterparts. researchgate.net N-Trityl-L-alanine serves as a valuable building block in the solid-phase synthesis of the linear peptide precursors required for cyclization. google.comru.nl

The strategy for synthesizing head-to-tail cyclic peptides typically involves the assembly of a linear peptide on a solid support. In this process, N-Trityl-L-alanine can be incorporated into the peptide chain using standard coupling protocols. researchgate.net The trityl group serves as a temporary protecting group for the α-amino group. Its key advantage is its lability to mild acidic conditions, which are orthogonal to other protecting groups like Fmoc (removed by base) or certain side-chain protecting groups. researchgate.net

Once the linear peptide is fully assembled, the N-terminal trityl group is selectively removed. The now-free N-terminal amine is then reacted with the C-terminal carboxylic acid (which is simultaneously cleaved from the resin and activated) to form the cyclic amide bond. The cyclization is often performed under high dilution to favor the intramolecular reaction over intermolecular polymerization. nih.govmdpi.com

While the N-trityl group itself is generally not present during the cyclization step, its use in the synthesis of the linear precursor is critical. The choice of protecting group strategy, including the use of the trityl group, is fundamental to the successful synthesis of the target cyclic peptide. For instance, the trityl group is employed for the side-chain protection of residues like histidine, asparagine, and glutamine in syntheses targeting cyclic peptides. google.com The conformational effects of N-alkylation on cyclization have been noted, with N-methylation sometimes pre-organizing a peptide for cyclization. acs.org However, the extremely bulky N-trityl group is primarily used for protection rather than conformational control in the final cyclization step.

Computational and Theoretical Investigations of N Trityl L Alanine Systems

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of N-trityl-L-alanine is a key determinant of its chemical properties. Molecular modeling techniques are employed to explore the potential energy surface and identify stable conformers. The large and rigid trityl group, composed of three phenyl rings, dominates the conformational landscape, restricting the rotational freedom around the N-Cα bond.

Computational approaches such as molecular mechanics (MM) and density functional theory (DFT) are utilized to perform conformational searches. These methods systematically vary the dihedral angles of the molecule to locate energy minima. For a molecule like N-trityl-L-alanine, the key dihedral angles defining its conformation are those associated with the rotation of the trityl group relative to the alanine (B10760859) backbone and the orientation of the carboxylic acid group.

A theoretical conformational analysis of a dipeptide containing alanine has shown that even smaller protecting groups can significantly influence the stability of different conformations. nih.gov For N-trityl-L-alanine, the steric hindrance imposed by the trityl group is expected to favor extended conformations to minimize non-bonded interactions between the phenyl rings and the alanine side chain and backbone.

Table 1: Calculated Relative Energies of N-Trityl-L-Alanine Conformers

ConformerDihedral Angle (φ, ψ)Relative Energy (kcal/mol)Population (%)
A(-150°, 150°)0.0075.2
B(-70°, 140°)1.2515.8
C(60°, -60°)2.505.5
D(-60°, -50°)3.103.5

Note: The data in this table is illustrative and based on expected outcomes from computational studies. Dihedral angles (φ, ψ) refer to the backbone torsion angles of the alanine residue.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations, particularly those based on DFT, provide valuable insights into the electronic structure and reactivity of N-trityl-L-alanine. researchgate.net These methods can be used to calculate various molecular properties that correlate with reactivity, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and atomic charges.

The MEP map of N-trityl-L-alanine would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the amino group, despite being bonded to the bulky trityl group, and the oxygen atoms of the carboxyl group are expected to be regions of negative potential, indicating their nucleophilic character. The hydrogen atom of the carboxylic acid would be a region of positive potential, highlighting its electrophilic nature.

The energies and distributions of the HOMO and LUMO are crucial for understanding the molecule's reactivity in chemical reactions. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For N-trityl-L-alanine, the HOMO is likely to be localized on the electron-rich phenyl rings of the trityl group and the carboxylate moiety, while the LUMO may be distributed over the carbonyl carbon and the aromatic rings.

Simulation of Reaction Mechanisms and Transition States

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving N-trityl-L-alanine. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathway.

For instance, in the context of peptide synthesis, the coupling of N-trityl-L-alanine with another amino acid can be modeled. DFT calculations can be used to locate the transition state for the formation of the peptide bond. These calculations can help in understanding the role of coupling reagents and the effect of the trityl group on the reaction rate. A study on the reaction mechanism of alanine racemase utilized crystallographic studies and molecular orbital calculations to propose a mechanism. nih.gov

Table 2: Calculated Activation Energies for a Hypothetical Reaction of N-Trityl-L-Alanine

Reaction StepReactantsTransition State GeometryActivation Energy (kcal/mol)
1N-Trityl-L-Alanine + Reagent XTS115.2
2Intermediate 1 + Reagent YTS210.5

Note: The data in this table is illustrative and represents the type of information obtained from reaction mechanism simulations.

Prediction of Stereochemical Outcomes and Enantiomeric Excess

The chiral nature of N-trityl-L-alanine makes the prediction of stereochemical outcomes in its reactions a critical aspect of its computational study. The bulky trityl group can act as a chiral auxiliary, influencing the stereoselectivity of reactions at the α-carbon or the carboxyl group.

Computational modeling can be used to predict the enantiomeric excess (e.e.) of a reaction by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The Curtin-Hammett principle can be applied, where the ratio of the products is determined by the difference in the free energies of the transition states.

For example, in an alkylation reaction of the enolate derived from an ester of N-trityl-L-alanine, the trityl group would shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face. By modeling the transition states for the attack from both faces, the diastereomeric excess can be predicted.

Ligand-Exchange Chromatography Studies and Chiral Recognition Mechanisms

Ligand-exchange chromatography (LEC) is a powerful technique for the separation of enantiomers of amino acids. nih.gov In this method, a chiral selector, typically a metal complex of a chiral ligand, is used to form transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these diastereomeric complexes leads to their separation.

Computational studies can provide a molecular-level understanding of the chiral recognition mechanism in LEC. By modeling the structures and energies of the diastereomeric ternary complexes formed between the chiral selector (e.g., a copper(II) complex of a chiral ligand) and the enantiomers of N-trityl-L-alanine, the factors responsible for chiral discrimination can be identified.

These models can reveal the crucial intermolecular interactions, such as hydrogen bonding, electrostatic interactions, and steric repulsions, that contribute to the differential stability of the diastereomeric complexes. A computational analysis of the L-alanine receptor has shown the importance of a hydrophobic pocket and dispersion interactions in ligand binding. nih.gov For N-trityl-L-alanine, the bulky and hydrophobic trityl group would play a significant role in the chiral recognition process, likely through steric interactions and π-π stacking with the chiral selector.

Analytical Methodologies for N Trityl L Alanine and Its Products

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatography is the cornerstone for assessing the purity of N-Trityl-L-Alanine. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the compound and its potential impurities.

Given the large, non-volatile nature of the trityl group, HPLC is the predominant chromatographic technique for analyzing N-Trityl-L-Alanine. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to the significant hydrophobicity imparted by the triphenylmethyl moiety. Separation is typically achieved on C8 or C18 silica-based columns.

Gas chromatography is generally less suitable for the direct analysis of intact N-Trityl-L-Alanine due to its low volatility and thermal lability. Analysis via GC would necessitate derivatization to increase volatility, for instance, by converting the carboxylic acid to a more volatile ester. nist.gov However, this adds complexity to sample preparation and is less direct than HPLC.

Developing a robust analytical method is critical for accurately separating and quantifying N-Trityl-L-Alanine from starting materials (L-Alanine, triphenylmethyl chloride), by-products, and degradation products.

For HPLC , method development involves the systematic optimization of several parameters:

Column Selection : C18 columns are a common starting point, offering strong hydrophobic retention for the trityl group.

Mobile Phase Composition : A mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. helixchrom.comsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly retained N-Trityl-L-Alanine while also resolving more polar impurities.

Detector : The aromatic rings of the trityl group provide a strong chromophore, making UV detection at wavelengths around 215-260 nm highly effective. sigmaaldrich.comgoogle.com

Quantification is typically performed using an external standard method, where the peak area of the analyte is compared to a calibration curve constructed from known concentrations of a pure reference standard. google.comgoogle.com

Table 1: Illustrative HPLC Method Parameters for Amino Acid Derivatives

ParameterTypical SettingRationale/Reference
ColumnReversed-Phase C18, 25 cm x 4.6 mm, 5 µmProvides good retention for hydrophobic molecules like N-Trityl-L-Alanine. sigmaaldrich.com
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic AcidCommonly used for good peak shape and MS compatibility. sigmaaldrich.com
ElutionGradientEnsures elution of both polar impurities and the highly retained analyte.
Flow Rate1.0 mL/minA standard flow rate for analytical scale columns. sigmaaldrich.com
DetectionUV at 220 nm or 254 nmThe triphenylmethyl group has strong UV absorbance in this range.
Column Temperature25-30 °CEnsures reproducible retention times. sigmaaldrich.comgoogle.com

For GC , method development would focus on:

Derivatization : A reproducible derivatization step, such as silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilation, is required. nist.gov

Column Selection : A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is generally used. nih.gov

Temperature Program : A carefully controlled temperature ramp is essential for separating compounds with different volatilities. nih.gov

Spectroscopic Techniques for Structural Elucidation (Focus on Methodology, not specific data)

Spectroscopic methods are indispensable for confirming that the desired chemical structure of N-Trityl-L-Alanine has been successfully synthesized. These techniques provide orthogonal information to chromatography, confirming identity rather than just purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to establish the precise connectivity of atoms.

For N-Trityl-L-Alanine, ¹H NMR would confirm the presence of all key structural motifs:

Trityl Group : A complex multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the 15 protons of the three phenyl rings. rsc.org

Alanine (B10760859) Backbone : Signals for the α-proton (CH), the methyl protons (CH₃), and the N-H proton. The chemical shifts of these protons are influenced by the attachment of the bulky trityl group.

¹³C NMR spectroscopy complements the ¹H data by showing signals for all unique carbon atoms, including the quaternary carbon of the trityl group and the carbonyl carbon of the acid. Advanced 2D NMR techniques can be employed to unambiguously assign all proton and carbon signals and confirm the covalent link between the alanine nitrogen and the trityl group's central carbon.

Mass Spectrometry (MS) is used to confirm the molecular weight of the target compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically used for molecules like N-Trityl-L-Alanine, as they can generate a protonated molecular ion ([M+H]⁺) with minimal fragmentation. The measured mass-to-charge ratio (m/z) of this ion allows for the confirmation of the compound's elemental composition. massbank.eu

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy (to within a few parts per million), which allows for the unambiguous determination of the molecular formula. Analysis of the fragmentation pattern, which can be induced in the mass spectrometer (e.g., via collision-induced dissociation), can provide further structural confirmation. A characteristic fragmentation would be the loss of the stable triphenylmethyl cation.

Table 2: Expected Key Ions in Mass Spectrometry of N-Trityl-L-Alanine

IonDescriptionExpected m/z (approx.)
[M+H]⁺Protonated Molecular Ion332.16
[M+Na]⁺Sodium Adduct354.14
[C(Ph)₃]⁺Triphenylmethyl (Trityl) Cation243.12

Since the starting material is L-Alanine, it is crucial to verify that the stereocenter has not racemized during the synthesis. Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are ideal for this purpose.

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides a unique fingerprint for a specific enantiomer. The presence of a CD signal confirms the chirality of the sample, and its comparison to a standard or theoretical data can confirm the absolute configuration.

Optical Rotatory Dispersion (ORD) : ORD measures the change in the angle of plane-polarized light as a function of wavelength. It provides information similar to CD and is another established method for assessing enantiomeric purity.

Notably, the introduction of a substituent on the amino group of an amino acid, such as the trityl group, has been found to enhance the chiroptical response. nih.gov This makes techniques like CD and Vibrational Circular Dichroism (VCD) particularly sensitive and well-suited for confirming the stereochemical integrity of N-Trityl-L-Alanine. nih.govmdpi.com

Emerging Research Directions and Future Prospects for L Alanine, N Triphenylmethyl

The strategic importance of L-Alanine, N-(triphenylmethyl)-, also known as N-Trityl-L-alanine, in organic synthesis, particularly in peptide chemistry, is well-established. However, ongoing research continues to unveil new possibilities for this versatile molecule. This article explores the emerging research directions and future prospects of N-Trityl-L-alanine, focusing on its integration with novel protecting group strategies, its role in chemoenzymatic synthesis, its application in materials science, and the development of new reagents and catalysts based on its framework.

Conclusion

Summary of Key Contributions of N-Trityl-L-Alanine Research

Research on N-Trityl-L-alanine has primarily focused on its application as a crucial building block in peptide synthesis. The trityl (triphenylmethyl) group serves as a protective group for the amine functionality of L-alanine, offering stability and enabling selective deprotection during the stepwise assembly of peptide chains. chemimpex.com This protection strategy is instrumental in preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. chemimpex.com

The use of N-trityl-protected amino acids, including N-Trityl-L-alanine, has been a key component in solid-phase peptide synthesis (SPPS). researchgate.net This methodology allows for the efficient construction of complex peptides under mild conditions, which is particularly important when dealing with sensitive biomolecules. researchgate.net The development of protocols for incorporating N-trityl-amino acids has expanded the toolbox available to chemists for creating custom peptides for various research and therapeutic applications. researchgate.net

Furthermore, derivatives of N-Trityl-L-alanine, such as its diethylammonium (B1227033) salt, have been synthesized and are commercially available, facilitating its use in different synthetic routes. chemicalbook.comfishersci.com The availability of such reagents streamlines the process of peptide synthesis for both academic and industrial laboratories. chemimpex.com

Outlook for Future Academic Exploration and Translational Research in Organic Chemistry

The future of N-Trityl-L-alanine research in organic chemistry is pointing towards more sustainable and efficient peptide synthesis methodologies. A significant area of exploration is the development of N- to C-direction peptide synthesis, which offers potential advantages in minimizing the use of protecting groups and improving atom economy compared to the traditional C- to N-direction synthesis. nih.govresearchgate.netchemrxiv.org This approach could lead to greener and more cost-effective production of peptides. researchgate.netchemrxiv.org

Innovations in coupling reagents and reaction conditions that minimize racemization during peptide bond formation will continue to be a central theme in future research. nih.gov The goal is to achieve high-yield, high-purity synthesis of peptides with minimal epimerization, a critical factor for their biological activity. nih.gov

Additionally, the principles of chiral resolution and asymmetric synthesis, which are fundamental to producing enantiomerically pure amino acids like L-alanine, will remain an active area of research. wikipedia.orgnih.govtcichemicals.com Advances in these areas will directly impact the quality and availability of the starting materials used in peptide synthesis, including N-Trityl-L-alanine.

Data Tables

Table 1: Chemical and Physical Properties of L-Alanine and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
L-Alanine 56-41-7 C₃H₇NO₂ 89.09 314.5
N-Trityl-L-alanine 2326-68-3 C₂₂H₂₁NO₂ 331.41 Not available
N-Trityl-L-alanine diethylammonium salt 80514-65-4 C₂₆H₃₂N₂O₂ 404.55 Not available
Triphenylmethyl Chloride 76-83-5 C₁₉H₁₅Cl 278.78 111-114

Table 2: Synthesis and Resolution Information

Process Reactants Key Reagents/Conditions Product Reference
Synthesis of N-Trityl-L-alanine diethylammonium salt L-Alanine, Triphenylmethyl Chloride Diethylamine N-Trityl-L-alanine diethylammonium salt chemicalbook.com
Chiral Resolution Racemic mixture Chiral resolving agents (e.g., tartaric acid, brucine) Separated enantiomers wikipedia.org

Q & A

Q. How can the trityl group’s fluorescence properties be leveraged in imaging or binding assays?

  • The trityl moiety exhibits weak fluorescence but can be functionalized with fluorophores (e.g., dansyl chloride) for tracking in cellular uptake studies. Time-resolved fluorescence assays enhance signal-to-noise ratios in protein-binding experiments .

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